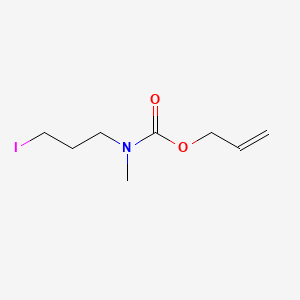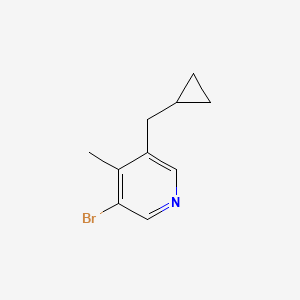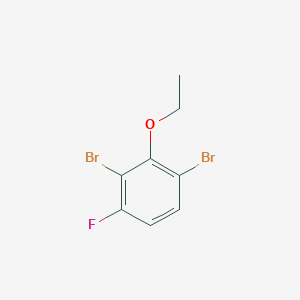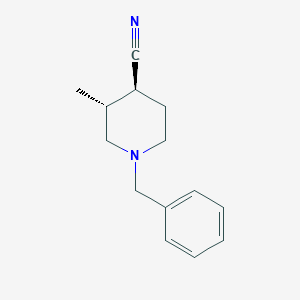
(3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to guide the formation of the desired enantiomer. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound to achieve high enantiomeric excess is crucial for its application in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it valuable in studying stereochemistry’s effects on biological systems.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid: This compound shares a similar core structure but differs in functional groups and stereochemistry.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
The uniqueness of (3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
(3R,4S)-1-benzyl-3-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
SQZXLXJCTKIWBA-GXTWGEPZSA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@@H]1C#N)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CCC1C#N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



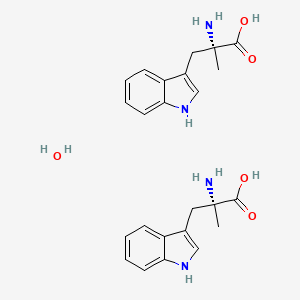

![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)


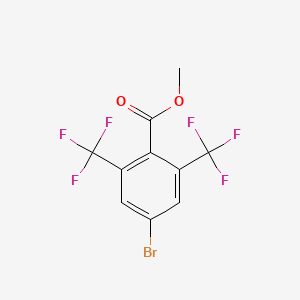
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
